molecular formula C23H19N3O B12768077 1-Benzhydryl-3-(isoquinolin-5-yl)urea CAS No. 581810-91-5

1-Benzhydryl-3-(isoquinolin-5-yl)urea

Cat. No.: B12768077
CAS No.: 581810-91-5
M. Wt: 353.4 g/mol
InChI Key: ZBZSZXCYOYRLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(isoquinolin-5-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a benzhydryl group and an isoquinolinyl group connected through a urea linkage

Preparation Methods

The synthesis of 1-Benzhydryl-3-(isoquinolin-5-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-alkynylbenzaldoxime with carbodiimide and an electrophile such as bromine or iodine monochloride . This reaction proceeds under mild conditions and yields the desired urea compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(isoquinolin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Benzhydryl-3-(isoquinolin-5-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(isoquinolin-5-yl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a potent antagonist of the transient receptor potential type V1 (TRPV1) receptor . By blocking the activation of TRPV1 receptors, the compound can inhibit the transmission of pain signals and reduce inflammation. This mechanism is particularly relevant in the context of developing new analgesic drugs.

Comparison with Similar Compounds

1-Benzhydryl-3-(isoquinolin-5-yl)urea can be compared with other similar compounds, such as:

Properties

CAS No.

581810-91-5

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

1-benzhydryl-3-isoquinolin-5-ylurea

InChI

InChI=1S/C23H19N3O/c27-23(25-21-13-7-12-19-16-24-15-14-20(19)21)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,22H,(H2,25,26,27)

InChI Key

ZBZSZXCYOYRLKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.